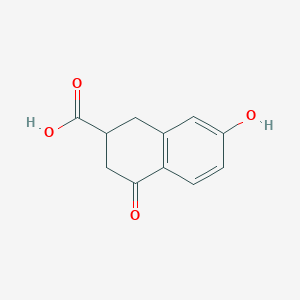![molecular formula C18H32Cl2N6O4P2Pd B12870733 Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is a palladium complex with the empirical formula C18H32Cl2N6O4P2Pd and a molecular weight of 635.76 g/mol . This compound is known for its stability and versatility in various catalytic applications, particularly in cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) typically involves the reaction of palladium(II) chloride with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The compound is used in conjunction with various reagents such as aryl halides, organometallic reagents, and bases. Typical reaction conditions include the use of solvents like toluene, DMF, or THF, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other substituted aromatic compounds, depending on the specific cross-coupling reaction being performed .
Applications De Recherche Scientifique
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro(1,5-cyclooctadiene)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
- Palladium(π-cinnamyl) chloride dimer
Uniqueness
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is unique due to its stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its hydrophilic nature allows it to form metal complexes in aqueous environments, making it versatile for various applications .
Propriétés
Formule moléculaire |
C18H32Cl2N6O4P2Pd |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone;dichloropalladium |
InChI |
InChI=1S/2C9H16N3O2P.2ClH.Pd/c2*1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11;;;/h2*3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
WGZZREUHMBLQPM-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


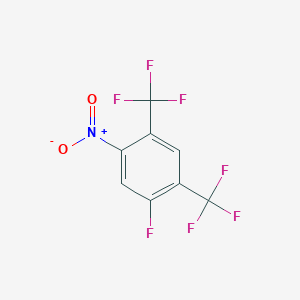

![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)

![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)


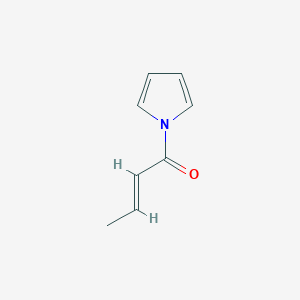
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
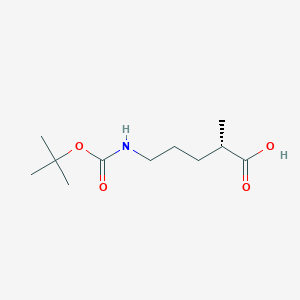
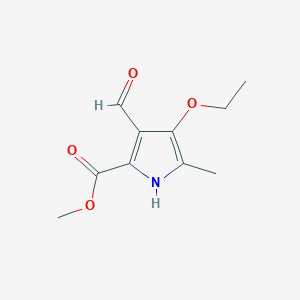
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)
